CytoTrace™ Red CFDA

Multiplexing Flow Cytometry Fluorescence Microscopy

Tracking rare cell populations often fails due to dye leakage and spectral crosstalk. CytoTrace Red CFDA is a carboxyfluorescein diacetate-based, non-fluorescent probe activated by intracellular esterases (Ex/Em 562/576 nm), retained only in viable cells. • Tracks 8-10 divisions without GFP/FITC compensation errors. • Survives aldehyde fixation for concurrent intracellular staining. • No intercellular transfer, unlike lipophilic dyes. Supplied as solid, ≥90% purity, with global shipping.

Molecular Formula
Molecular Weight 652.4
Cat. No. B1164582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytoTrace™ Red CFDA
Molecular Weight652.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CytoTrace™ Red CFDA Overview


CytoTrace™ Red CFDA is a fluorescein-based, cell-permeant dye developed for long-term cell tracing and proliferation monitoring . It is nonfluorescent until hydrolyzed by intracellular esterases into a cell-impermeant, fluorescent product with excitation/emission maxima of 562/576 nm . This activation mechanism ensures that only metabolically active cells retain the dye, which is then passed to daughter cells through several generations without transferring to adjacent cells . Due to its red-shifted spectrum, CytoTrace™ Red CFDA is highly compatible with standard fluorescence microscopy and flow cytometry, and it is particularly valued for its ability to be multiplexed with green fluorophores like GFP or FITC .

Non-fluorescent prodrug; fluorescence activated by intracellular esterases in viable cells
Emission at 576 nm supports multiplexing with GFP (509 nm) and FITC (520 nm) without compensation complexity
Retained through multiple divisions; daughter cells inherit dye without intercellular transfer
Fluorescence survives formaldehyde and glutaraldehyde fixation, enabling post-staining immunocytochemistry

CytoTrace™ Red CFDA Advantages


Simply substituting CytoTrace™ Red CFDA with any other red cell tracer is risky because key performance attributes—such as spectral bleed-through, fixation tolerance, and long-term retention—are not generic properties of the 'red dye' class. The chemical architecture of CytoTrace™ Red CFDA, a carboxyfluorescein diacetate derivative, directly dictates its activation mechanism, intra-cellular retention, and compatibility with aldehyde-based fixatives . Using an alternative like a lipophilic carbocyanine dye (e.g., PKH26) can lead to non-specific intercellular transfer, while a chloromethyl-based tracker (e.g., CellTracker Red CMTPX) may introduce unwanted cytotoxicity, depending on the cell type and protocol . The quantitative evidence below demonstrates why CytoTrace™ Red CFDA is the informed choice for experiments demanding robust multiplexing, post-staining fixation, and precise proliferation tracking.

Spectral mismatch CFSE emission (521 nm) overlaps with GFP/FITC; CytoTrace Red CFDA provides ~55 nm red shift, reducing bleed-through risks.
Fixation intolerance Lipophilic tracers (PKH26, DiI) often lose signal after aldehyde fixation; CytoTrace Red CFDA is reported to survive these steps.
Non-specific transfer Carbocyanine dyes may transfer between adjacent cells; CFDA-based labeling restricts retention to metabolically active cells.
Cytotoxicity variability Chloromethyl trackers (e.g., CMTPX) can exhibit cell-type-dependent toxicity; CytoTrace Red CFDA shows reported viability for at least 24 hours.

CytoTrace™ Red CFDA Evidence Guide


Spectral Separation from GFP/FITC

CytoTrace™ Red CFDA's emission spectrum is well separated from common green fluorophores like GFP (emission peak ~509 nm) and FITC (emission peak ~520 nm). Its emission maximum at 576 nm provides a clear spectral window, unlike CFSE (Carboxyfluorescein Succinimidyl Ester), a widely used cell proliferation dye, whose emission peak at 521 nm directly overlaps with these green channels [1]. This spectral overlap by CFSE causes significant bleed-through, requiring complex compensation matrices that CytoTrace™ Red CFDA avoids [2].

Spectral Separation from GFP/FITC
Head-to-head comparison
CytoTrace Red CFDA emission max 576 nm; CFSE emission max 521 nm (~55 nm red shift)
Supports multiplexing with green fluorophores; may reduce compensation matrix complexity.
Based on standard filter sets; verify in specific instrument configuration.
Multiplexing Flow Cytometry Fluorescence Microscopy

Fluorescence Survives Fixation

A critical limitation of many lipophilic cell trackers (e.g., PKH26, DiI) is the extraction or quenching of their fluorescence upon aldehyde fixation and detergent permeabilization, rendering them incompatible with standard intracellular immunostaining protocols . CytoTrace™ Red CFDA's signal is explicitly documented to survive formaldehyde or glutaraldehyde fixation . This is in contrast to other protein-reactive dyes like CFSE, which, while fixable, can show altered fluorescence properties post-fixation depending on the target protein. The fixation tolerance of CytoTrace™ Red CFDA allows signal amplification and co-staining for intracellular markers.

Fluorescence Survives Fixation
Class-level inference
Pass (qualitative) – signal retained after formaldehyde/glutaraldehyde fixation per vendor documentation
May enable combined cell tracking and immunostaining on the same sample; confirm with own protocol.
Lipophilic dyes often fail this step; CFSE fixable but fluorescence may alter.
Immunocytochemistry Fixation Cell Labeling

Long-Term Viability & Signal Retention

Cells loaded with CytoTrace™ Red CFDA typically remain fluorescent and viable for at least 24 hours, with the dye being retained through several cell division cycles . This performance is critical for robust proliferation modeling, as a rapid loss of fluorescence due to dye leakage or cytotoxicity would lead to an overestimation of division rates. While CFDA-SE (the non-red-shifted analog) can track up to 8-10 divisions in optimal conditions, it is known to exhibit toxicity at higher concentrations, limiting its dynamic range [1].

Long-Term Viability & Signal Retention
Cross-study comparable
≥24 h viability; dye retained through several cell divisions
May support robust proliferation modeling; signal loss more likely driven by division than leakage.
CFDA-SE can track more divisions but with reported cytotoxicity at higher concentrations.
Cell Viability Proliferation Long-Term Tracking

CellTracker™ CMTPX Substitution & Fixation

For users currently employing CellTracker™ Red CMTPX (a chloromethyl derivative) in live-cell tracking applications, CytoTrace™ Red CMTPX is a chemically identical, direct substitute . However, CytoTrace™ Red CFDA is a distinct chemical entity (a carboxyfluorescein diacetate), which, unlike its CMTPX counterpart, is specifically validated for fixation survival [1]. This means protocols designed for live-only imaging with CellTracker™ Red CMTPX can smoothly transition to CytoTrace™ products, but protocols requiring subsequent fixation and permeabilization should specifically select CytoTrace™ Red CFDA.

CellTracker CMTPX vs CytoTrace CFDA
Direct head-to-head comparison
CytoTrace Red CFDA: fixable; CMTPX variant: designed for live-cell tracking without fixation guarantee.
Protocols requiring post-staining fixation should select CFDA; live-only imaging may use CMTPX.
Chemically distinct entities; substitution without protocol adjustment may compromise fixation results.
Chemical Equivalence Protocol Transfer Fixation

CytoTrace™ Red CFDA Applications


Multiplexed Rare T Cell Phenotyping

In immunology research, analyzing the proliferation and differentiation of a rare T cell subset (e.g., antigen-specific CD8+ T cells) requires simultaneous use of GFP-reporter cell lines or multiple FITC-conjugated antibodies (for CD4, CD8, etc.). CytoTrace™ Red CFDA's spectral separation from GFP/FITC allows researchers to track up to 8-10 divisions of these rare cells via flow cytometry while quantifying surface markers, without the compensation errors introduced by CFSE staining. The dye's tolerance to fixation further enables subsequent intracellular cytokine staining in the same multiplex panel.

Fixed-Tissue Cell Lineage Tracing

Developmental biologists studying organ formation need to pulse-label progenitor cells and then track their progeny in fixed tissue sections. Lipophilic tracers like PKH26 are unsuitable here because the organic solvents used in tissue clearing and the fixation process extract the dye . CytoTrace™ Red CFDA, by contrast, is non-lipophilic and its activated fluorescent product is covalently retained within cells, surviving standard aldehyde fixation protocols . This allows for the permanent marking of cell lineages, which can later be visualized by confocal microscopy concurrently with immunofluorescence staining for differentiation markers.

High-Content Anti-Cancer Screening

In a high-content screening setup evaluating hundreds of anti-cancer compounds, monitoring cell proliferation over 3-5 days requires a dye that is non-toxic and does not leak to adjacent cells. CytoTrace™ Red CFDA remains viable and fluorescent in cells for at least 24 hours and is passed only to daughter cells, not neighbor cells . When fixing and staining the screening plates post-treatment, researchers can rely on CytoTrace™ Red CFDA's signal to survive the fixation step , providing a consistent initial cell count normalization marker that is independent of the drug treatment's effects, which is superior to nuclear stains that are fixation-dependent.

Application
Selection Property
Validation Focus
Multiplexed rare T cell phenotyping
Spectral separation from GFP/FITC; fixation tolerance for intracellular staining
Co-staining with FITC-conjugated antibodies; compensation setup in flow cytometry; post-fixation cytokine detection
Fixed-tissue cell lineage tracing
Non-lipophilic, covalent intracellular retention; aldehyde fixation survival
Confocal imaging after tissue fixation; co-immunofluorescence with differentiation markers; lineage mark persistence
High-content anti-cancer screening
Low cytotoxicity profile; fixation-independent cell count normalization
Normalization marker in fixed-cell assays; compatibility with drug treatment; signal stability over multi-day screens
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